REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([CH3:4])[N:5]([C:6]([O-:7])=[O:8])[CH2:9][c:10]1[cH:11][cH:12][c:13]([CH2:16][n:17]2[n:18][c:19]([NH:28][S:29](=[O:30])(=[O:31])[c:32]3[s:33][c:34]([Cl:37])[cH:35][cH:36]3)[c:20]3[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][c:25]23)[cH:14][cH:15]1.[Cl:39][CH2:40][Cl:41].[ClH:38]>>[CH:6](=[O:7])[OH:8].[NH2:5][CH2:9][c:10]1[cH:11][cH:12][c:13]([CH2:16][n:17]2[n:18][c:19]([NH:28][S:29](=[O:30])(=[O:31])[c:32]3[s:33][c:34]([Cl:37])[cH:35][cH:36]3)[c:20]3[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][c:25]23)[cH:14][cH:15]1
|
Name
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN(C(=O)[O-])C(C)(C)C)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN(C(=O)[O-])C(C)(C)C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([CH3:4])[N:5]([C:6]([O-:7])=[O:8])[CH2:9][c:10]1[cH:11][cH:12][c:13]([CH2:16][n:17]2[n:18][c:19]([NH:28][S:29](=[O:30])(=[O:31])[c:32]3[s:33][c:34]([Cl:37])[cH:35][cH:36]3)[c:20]3[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][c:25]23)[cH:14][cH:15]1.[Cl:39][CH2:40][Cl:41].[ClH:38]>>[CH:6](=[O:7])[OH:8].[NH2:5][CH2:9][c:10]1[cH:11][cH:12][c:13]([CH2:16][n:17]2[n:18][c:19]([NH:28][S:29](=[O:30])(=[O:31])[c:32]3[s:33][c:34]([Cl:37])[cH:35][cH:36]3)[c:20]3[c:21]([O:26][CH3:27])[cH:22][cH:23][cH:24][c:25]23)[cH:14][cH:15]1
|
Name
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN(C(=O)[O-])C(C)(C)C)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN(C(=O)[O-])C(C)(C)C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c1c(NS(=O)(=O)c1ccc(Cl)s1)nn2Cc1ccc(CN)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |